molecular formula C12H12O2 B8404940 Methyl 2-phenyl-4-pentynoate

Methyl 2-phenyl-4-pentynoate

Cat. No.: B8404940
M. Wt: 188.22 g/mol
InChI Key: FUBIJZTWQYKNBD-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-4-pentynoate is an organic compound with the molecular formula C12H10O2 It is a derivative of pent-4-ynoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-phenyl-4-pentynoate typically involves the following steps:

    Starting Materials: The synthesis begins with phenylacetylene and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Esterification: The resulting 2-Phenyl-pent-4-ynoic acid is then esterified using methanol and a catalytic amount of sulfuric acid (H2SO4) to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic substitution with amino alcohols or amines under thermal conditions. For example:

  • Reaction with N-methylpiperazine : Heating Methyl 2-phenyl-4-pentynoate with N-methylpiperazine at 130°C for 7 hours yields the corresponding amino ester via nucleophilic displacement of the alkoxy group .

  • Quaternization : Subsequent treatment with methyl iodide at 70°C under pressure produces quaternary ammonium salts (e.g., melting point 243–244°C) .

Hydrogenation and Reduction

The triple bond is selectively reduced under catalytic hydrogenation:

CatalystConditionsProductYieldSource
Pd/C (5%)25–35°C, 20 psig H₂Methyl 2-phenyl-4-pentenoate85–90%
Lindlar catalyst (Pd/CaCO₃)10–50°C, 5–50 psig H₂Methyl 2-phenyl-cis-3-pentenoate78%

Partial hydrogenation may yield mixtures of cis/trans alkenes or fully saturated esters depending on conditions .

Acylation and Cross-Coupling

The acetylenic moiety participates in Sonogashira and Cadiot-Chodkiewicz coupling reactions:

  • Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₂Cl₂/CuI to form diarylacetylenes .

  • Cadiot-Chodkiewicz Reaction : Forms conjugated diynes with terminal alkynes in the presence of Cu(I) catalysts .

Ring-Closing Metathesis (RCM)

Used in macrocycle synthesis, the triple bond acts as a dienophile:

  • Macrodilactone Formation : Reacts with diols (e.g., 1,3-propanediol) under Grubbs catalyst (5 mol%) to form 14–18-membered macrodilactones .

Oxidation and Acid Hydrolysis

  • Oxidation : Treatment with KMnO₄/H₂SO₄ converts the triple bond to a ketone, yielding methyl 2-phenyl-4-oxo-2-pentenoate .

  • Saponification : Hydrolysis with NaOH/MeOH produces 2-phenyl-4-pentynoic acid .

Thermal Rearrangements

At elevated temperatures (>200°C), the ester undergoes -sigmatropic shifts:

  • Cope Rearrangement : Forms methyl 5-phenyl-3-pentynoate as a major product (yield: ~70%) .

Scientific Research Applications

Methyl 2-phenyl-4-pentynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-4-pentynoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

    2-Phenyl-pent-4-ynoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-Pentynoic acid methyl ester: Lacks the phenyl group, making it less complex.

Uniqueness: Methyl 2-phenyl-4-pentynoate is unique due to its phenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-phenylpent-4-ynoate

InChI

InChI=1S/C12H12O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h1,4-6,8-9,11H,7H2,2H3

InChI Key

FUBIJZTWQYKNBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropyl ethyl amine (5.9 mL, 42 mmol) was dissolved in tetrahydrofuran (30 mL). Butyllithium, 2.5 M in hexanes, (16.8 mL, 42 mmol) was added slowly at A solution of phenyl acetic acid (2.72 g, 20 mmol) in tetrahydrofuran (20 mL) was added slowly via a dropping funnel over 20 minutes. The reaction was stirred for 25 minutes. Propargyl bromide was added as an 80% weight solution in toluene (2.3 mL, 21.0 mmol). The reaction was stirred for 1.5 hours and 4N hydrochloric acid (15 mL) was added. The mixture was diluted with ethyl acetate (50 mL). The organic portion was concentrated in vacuo. The residue was dissolved in diethyl ether and extracted with water (3×) and 1 N hydrochloric acid (3×). The organic portion was dried over magnesium sulfate and the solvent removed in vacuo. The resulting yellow solid (1.7 g) was dissolved in methanol (50 mL) and cooled to 0C. Acetylchloride (2 mL) was added and the reaction was allowed to warm to room temperature. After the reaction stirred for 18 hours, the solvent was removed in vacuo. The residue was dissolved in diethyl ether. The solution was extracted with saturated sodium bicarbonate, water, and brine. The organic portion was dried over magnesium sulfate and the solvent removed in vacuo. The residue was chromatographed on silica gel with 10% ethyl acetate in hexanes to give the title compound as an oil (0.58 g, 15%)
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
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reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
16.8 mL
Type
reactant
Reaction Step Three
Quantity
2.72 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
2.3 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Yield
15%

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